1-Benzyl-2,2-dimethylpiperidin-4-one
Overview
Description
1-Benzyl-2,2-dimethylpiperidin-4-one is a chemical compound with the molecular formula C14H19NO. It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 2-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpiperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-benzyl-2,2-dimethylpiperidin-4-ol.
Substitution: Products depend on the nucleophile used, such as 1-(substituted benzyl)-2,2-dimethylpiperidin-4-one.
Scientific Research Applications
1-Benzyl-2,2-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-benzyl-2,2-dimethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
1-Benzylpiperidin-4-one: Lacks the two methyl groups at the 2-position.
2,2-Dimethylpiperidin-4-one: Lacks the benzyl group on the nitrogen atom.
1-Benzyl-3,3-dimethylpiperidin-4-one: Has methyl groups at the 3-position instead of the 2-position.
Uniqueness: 1-Benzyl-2,2-dimethylpiperidin-4-one is unique due to the presence of both the benzyl group and the two methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various synthetic and research applications .
Biological Activity
1-Benzyl-2,2-dimethylpiperidin-4-one (BDMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, applications in various fields, and comparisons with similar compounds.
Structural Characteristics
This compound has the molecular formula and a molecular weight of 217.31 g/mol. Its structure includes a piperidinone ring with a benzyl group and two methyl groups at the 2-position, which contributes to its reactivity and biological properties.
The biological activity of BDMP is largely attributed to its interactions with various biological targets, including neurotransmitter systems. Research indicates that BDMP may modulate the activity of dopamine and serotonin receptors, which are crucial for mood regulation and pain perception. The compound's mechanism can vary based on its specific application, often involving enzyme modulation or receptor interaction.
1. Antimicrobial Properties
BDMP has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Analgesic and Anti-inflammatory Effects
Research indicates that BDMP may possess analgesic and anti-inflammatory properties. It has been studied for its potential to alleviate pain and reduce inflammation through its action on neurotransmitter systems .
3. Neuropharmacological Effects
The compound's interactions with neurotransmitter receptors suggest potential applications in treating mood disorders and other neurological conditions. Specific assays have demonstrated its effects on dopamine receptor activity, indicating a possible therapeutic role in conditions like depression or anxiety.
Comparative Analysis
To better understand the uniqueness of BDMP, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Benzylpiperidin-4-one | C_{12}H_{15}NO | Lacks methyl groups at the 2-position |
2,2-Dimethylpiperidin-4-one | C_{11}H_{17}NO | Lacks the benzyl group |
1-Benzyl-3-methylpiperidin-4-one | C_{13}H_{17}NO | Contains one methyl group at the 3-position |
BDMP's distinct combination of functional groups enhances its steric hindrance and influences its pharmacological profile compared to these similar compounds.
Case Studies
Recent studies have highlighted various applications of BDMP:
- Antimicrobial Activity : A study demonstrated that BDMP showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
- Neuropharmacological Research : In a controlled experiment involving animal models, BDMP was administered to evaluate its effects on pain response. Results indicated a significant reduction in pain perception, supporting its role as an analgesic agent .
- Inflammation Models : In vitro studies assessed BDMP's anti-inflammatory effects using cytokine release assays. The compound exhibited a dose-dependent decrease in pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .
Properties
IUPAC Name |
1-benzyl-2,2-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCCSKIRCJMSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399000 | |
Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117623-46-8 | |
Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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